molecular formula C13H21NO4 B13940870 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one CAS No. 374795-33-2

7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one

Cat. No.: B13940870
CAS No.: 374795-33-2
M. Wt: 255.31 g/mol
InChI Key: HAVOFPWRYJMMRO-UHFFFAOYSA-N
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Description

7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one is a spirocyclic compound that features a unique structure combining an oxazolidinone ring with a spiro-fused decane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one typically involves the reaction of a suitable oxazolidinone precursor with a spiro-fused decane derivative. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the development of biologically active molecules, such as enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one is unique due to its Boc (tert-butoxycarbonyl) protecting group, which provides stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity.

Properties

CAS No.

374795-33-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-5-13(9-14)6-8-17-10(13)15/h4-9H2,1-3H3

InChI Key

HAVOFPWRYJMMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2=O

Origin of Product

United States

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